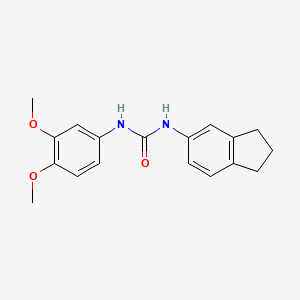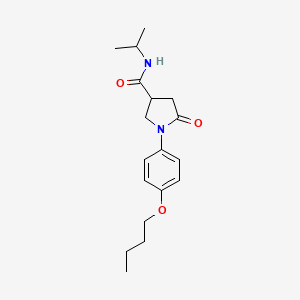
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethoxyphenyl)urea, commonly known as LGD-3303, is a selective androgen receptor modulator (SARM) that has gained significant attention in recent years due to its potential applications in scientific research. LGD-3303 is a non-steroidal compound that binds to androgen receptors in the body, leading to anabolic effects without the androgenic side effects associated with traditional steroids.
作用機序
LGD-3303 works by binding to androgen receptors in the body, leading to anabolic effects without the androgenic side effects associated with traditional steroids. The compound has a high affinity for androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth. LGD-3303 also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
LGD-3303 has been shown to have a range of biochemical and physiological effects in animal models. The compound has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. LGD-3303 also has a positive effect on insulin sensitivity, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One of the key advantages of LGD-3303 is its selectivity for androgen receptors in muscle tissue, leading to anabolic effects without the androgenic side effects associated with traditional steroids. This makes LGD-3303 a promising candidate for the development of new treatments for muscle wasting and other conditions that result in the loss of muscle mass. However, the synthesis of LGD-3303 is a complex process that requires expertise in organic chemistry, making it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on LGD-3303. One area of research is the development of new treatments for muscle wasting and other conditions that result in the loss of muscle mass. LGD-3303 has shown promising results in animal models, making it a potential candidate for clinical trials in humans. Another area of research is the development of new treatments for osteoporosis. LGD-3303 has a positive effect on bone density, making it a potential treatment for this condition. Finally, further research is needed to understand the long-term effects of LGD-3303 on the body, including its potential effects on fertility and prostate health.
合成法
The synthesis of LGD-3303 is a complex process that involves several steps. One of the key steps in the synthesis is the formation of the indene ring, which is achieved through a Diels-Alder reaction between a diene and a dienophile. The resulting intermediate is then subjected to a series of chemical reactions to produce the final product. The synthesis of LGD-3303 is a challenging process that requires expertise in organic chemistry.
科学的研究の応用
LGD-3303 has been extensively studied for its potential applications in scientific research. One of the key areas of research is the development of new treatments for muscle wasting and other conditions that result in the loss of muscle mass. LGD-3303 has been shown to increase muscle mass and strength in animal models, making it a promising candidate for the development of new treatments for these conditions.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-9-8-15(11-17(16)23-2)20-18(21)19-14-7-6-12-4-3-5-13(12)10-14/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZIXWZJGWFRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine](/img/structure/B5322207.png)

![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)

![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)
![1-{[3-(4-morpholinyl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol](/img/structure/B5322255.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)